

Okadaic Acid and Diarrhetic Shellfish Poisoning: A Technical Guide

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Compound of Interest

Compound Name: *Okadaic Acid*

Cat. No.: *B1677193*

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Abstract

Okadaic acid (OA) and its analogues, collectively known as diarrhetic shellfish poisoning (DSP) toxins, are potent inhibitors of serine/threonine protein phosphatases, primarily protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). Produced by dinoflagellates of the genera *Dinophysis* and *Prorocentrum*, these lipophilic toxins can accumulate in shellfish, posing a significant threat to public health and the aquaculture industry.[1][2] Ingestion of contaminated shellfish leads to DSP, a gastrointestinal illness characterized by diarrhea, nausea, vomiting, and abdominal pain.[1][3] Beyond its role in food safety, **okadaic acid**'s specific mechanism of action makes it a valuable tool in biomedical research for studying cellular processes regulated by protein phosphorylation.[3][4] This guide provides an in-depth technical overview of **okadaic acid**, its mechanism of action, cellular effects, and the experimental protocols used for its detection and analysis.

Mechanism of Action: Protein Phosphatase Inhibition

The primary molecular target of **okadaic acid** is the family of serine/threonine protein phosphatases.[5][6] OA exhibits a high affinity for PP2A, inhibiting it at nanomolar concentrations.[7][8] Its inhibitory effect on PP1 is also significant, though it requires higher concentrations.[8] This inhibition leads to a state of hyperphosphorylation of numerous cellular

proteins, disrupting the delicate balance of signaling pathways that control a wide range of cellular processes.^{[9][10]}

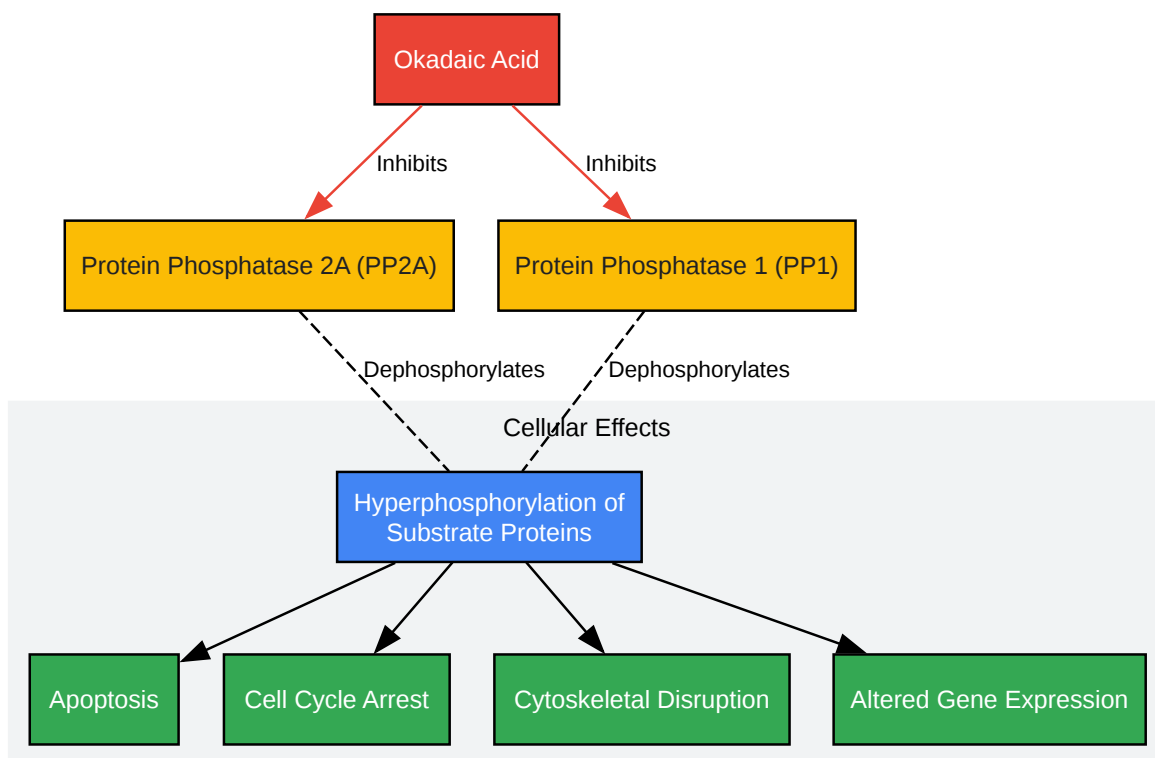
Quantitative Inhibition Data

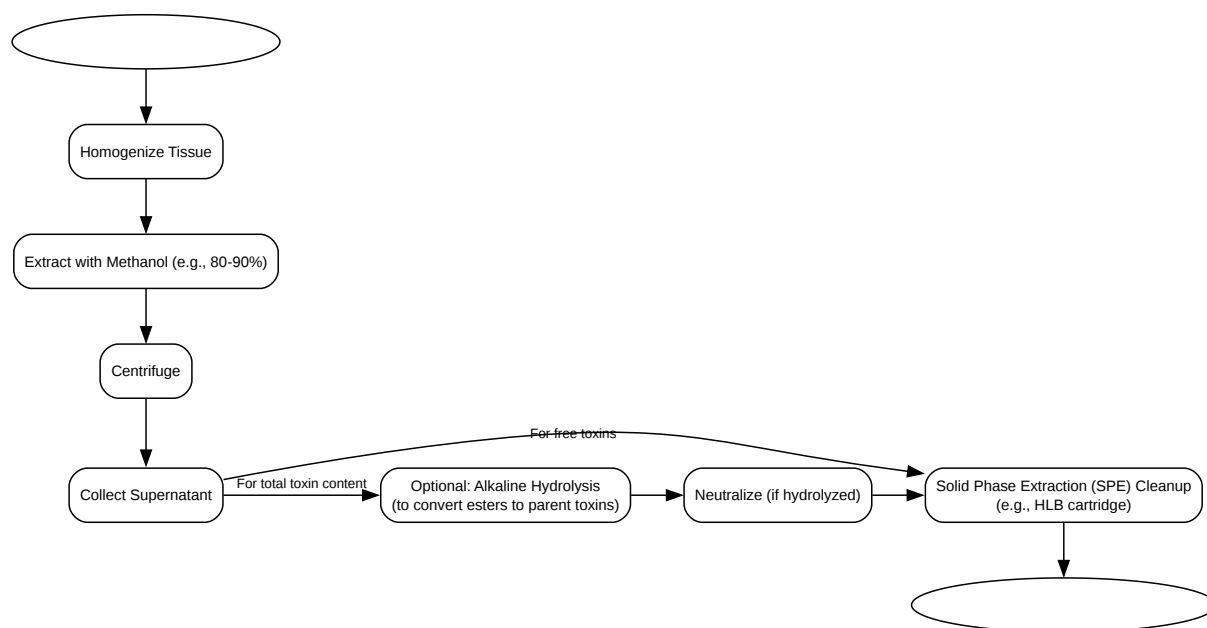
The inhibitory potency of **okadaic acid** and its derivatives against various protein phosphatases has been extensively characterized. The following table summarizes key inhibition constants (IC50 and Ki values) from the literature.

Toxin/Compound	Target Phosphatase	IC50 / Ki Value	Reference(s)
Okadaic Acid	PP1	15-50 nM (IC50)	[7][8]
Okadaic Acid	PP2A	0.1-0.3 nM (IC50)	[7][8]
Okadaic Acid	PP2A	30 nM (Ki)	[11]
Okadaic Acid	PP3	3.7-4 nM (IC50)	[7]
Okadaic Acid	PP4	0.1 nM (IC50)	[7]
Okadaic Acid	PP5	3.5 nM (IC50)	[7]
Dinophysistoxin-1 (DTX-1)	PP2A	More potent than OA	[5]
Dinophysistoxin-2 (DTX-2)	PP2A	Less potent than OA	[5]
35-methyl-OA (DTX1)	PP2A	19 pM (Ki)	[11]
OA-9,10-episulphide	PP2A	47 pM (Ki)	[11]
7-deoxy-OA	PP2A	69 pM (Ki)	[11]
14,15-dihydro-OA	PP2A	315 pM (Ki)	[11]
2-deoxy-OA	PP2A	899 pM (Ki)	[11]

Signaling Pathway Disruption

The inhibition of PP1 and PP2A by **okadaic acid** has profound effects on numerous signaling pathways, leading to a cascade of cellular events. The hyperphosphorylation of key regulatory proteins can trigger apoptosis, cell cycle arrest, and cytoskeletal rearrangements.





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